Fluorous Solubility Enables Orthogonal Photoresist Processing vs. Non-Fluorous DNQ Derivatives
The fluoroalkylated diazonaphthoquinone RF2D1, synthesized via alkylation of a DNQ precursor with 1-Iodo-4-(perfluorohexyl)butane, exhibits complete solubility in the fluorous solvent HFE-7200 and can be uniformly spin-coated as a thin film [1]. After 365 nm UV exposure, the Wolff rearrangement converts the DNQ moiety to a carboxylic acid, rendering the exposed regions insoluble in fluorous solvent, thereby enabling negative-tone patterning [1]. In contrast, conventional non-fluorinated DNQ derivatives require aqueous alkaline developers and are incompatible with the organic electronic layers in OLED stacks, which are degraded by aqueous base [1]. The orthogonal solubility provided by the perfluorohexyl-butyl iodide-derived moiety eliminates this incompatibility.
| Evidence Dimension | Solubility in fluorous solvent (Developer selectivity) |
|---|---|
| Target Compound Data | Soluble in HFE-7200; thin film formed by spin-coating; insoluble after UV exposure (365 nm) |
| Comparator Or Baseline | Conventional DNQ-novolac photoresist: requires 2.38 wt% TMAH aqueous developer; incompatible with organic semiconductors |
| Quantified Difference | Qualitative orthogonal solubility (fluorous vs. aqueous alkaline); enables photolithographic patterning directly on OLED organic layers without damage |
| Conditions | Thin film on silicon substrate; UV exposure at 365 nm; development in HFE-7200 fluorous solvent |
Why This Matters
This is the enabling property for fabricating high-resolution OLED pixels via orthogonal photolithography, a capability inaccessible with conventional DNQ photoresists.
- [1] Kim, G.; Kwon, Y. J.; Choi, H. E.; Lee, H.; Kim, J.; Lee, J. K. Dissolution Behavior of Fluoroalkylated Diazonaphthoquinone and Its Blends with Fluorinated Copolymers under UV Irradiation. Molecules 2023, 28, 6784. View Source
